molecular formula C9H9BrO3 B6265188 7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine CAS No. 1070795-35-5

7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine

Cat. No.: B6265188
CAS No.: 1070795-35-5
M. Wt: 245.07 g/mol
InChI Key: SBDSRWBPBIBWBM-UHFFFAOYSA-N
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Description

7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine is an organic compound belonging to the class of benzodioxines This compound is characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 5th position on the benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine typically involves the bromination of 5-methoxy-2,3-dihydro-1,4-benzodioxine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated or reduced methoxy derivatives.

Scientific Research Applications

7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its biological activity by influencing its binding affinity to target proteins or enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2,3-dihydro-1,4-benzodioxine: Lacks the bromine atom at the 7th position.

    7-bromo-2,3-dihydro-1,4-benzodioxine: Lacks the methoxy group at the 5th position.

    7-bromo-5-hydroxy-2,3-dihydro-1,4-benzodioxine: Has a hydroxy group instead of a methoxy group at the 5th position.

Uniqueness

7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both bromine and methoxy groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

1070795-35-5

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H9BrO3/c1-11-7-4-6(10)5-8-9(7)13-3-2-12-8/h4-5H,2-3H2,1H3

InChI Key

SBDSRWBPBIBWBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)Br

Purity

95

Origin of Product

United States

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